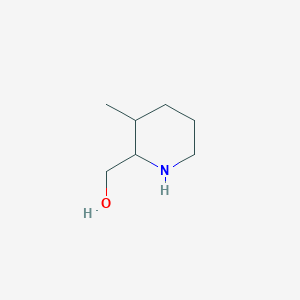

(3-Methylpiperidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

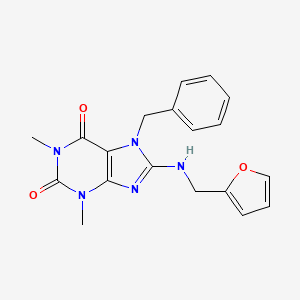

“(3-Methylpiperidin-2-yl)methanol” is a chemical compound that is used in the field of cancer research . It is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives, including “(3-Methylpiperidin-2-yl)methanol”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of “(3-Methylpiperidin-2-yl)methanol” is represented by the InChI code 1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 . This indicates that the compound has a molecular weight of 129.2 .

Chemical Reactions Analysis

Piperidines, including “(3-Methylpiperidin-2-yl)methanol”, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .

Physical And Chemical Properties Analysis

“(3-Methylpiperidin-2-yl)methanol” is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Biocatalytic Transamination

(3-Methylpiperidin-2-yl)methanol: has been utilized in the synthesis of complex organic compounds through biocatalytic transamination processes . This involves the transfer of an amino group from a donor to a recipient molecule, often facilitated by enzymes known as transaminases. This method is particularly valuable in pharmaceutical synthesis for the production of chiral amines.

Trigeneration Model in Energy Production

This compound plays a role in novel trigeneration models that use landfill gas upgrading processes and waste heat recovery . In such models, methanol serves as a key component in the production of energy, desalinated water, and oxygen, showcasing its versatility in sustainable energy solutions.

Pharmacological Applications

Piperidine derivatives, including (3-Methylpiperidin-2-yl)methanol , are significant in the pharmaceutical industry . They are present in various classes of drugs, including anticancer agents, Alzheimer’s disease therapy, antibiotics, and analgesics. The compound’s role in the synthesis of these derivatives underlines its importance in medical research and drug development.

Organic Synthesis

The compound is also a valuable building block in organic synthesis, particularly in the formation of heterocycles containing both piperidine and pyridine rings . Its use in such syntheses is crucial due to the biological activity of these heterocycles, which are often found in pharmaceuticals.

Industrial Applications

In the industrial sector, (3-Methylpiperidin-2-yl)methanol is available from various suppliers for use in research and development . It serves as a reagent in the synthesis of more complex chemical entities, highlighting its utility in various chemical manufacturing processes.

Direcciones Futuras

Piperidine derivatives, including “(3-Methylpiperidin-2-yl)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of (3-Methylpiperidin-2-yl)methanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific targets and mode of action

Propiedades

IUPAC Name |

(3-methylpiperidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBACMNDDHGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpiperidin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)